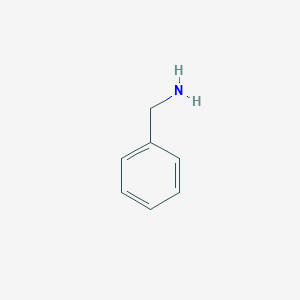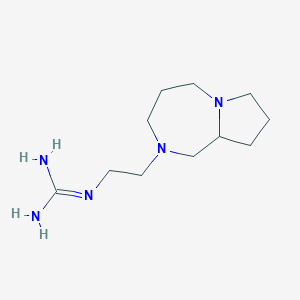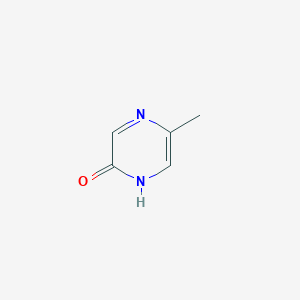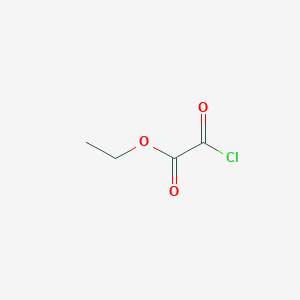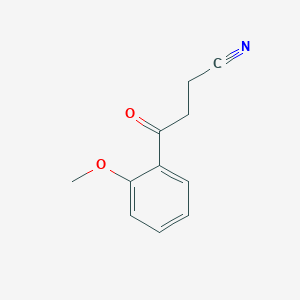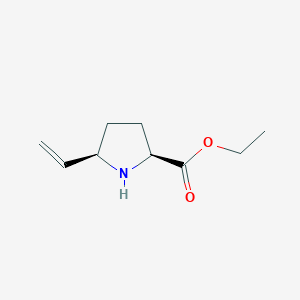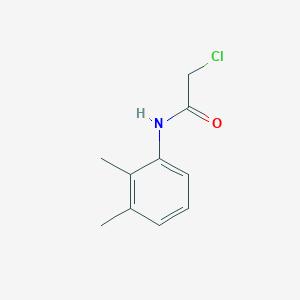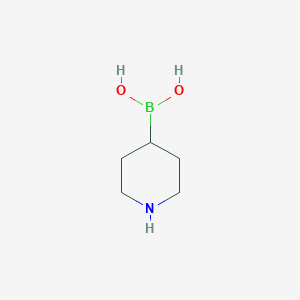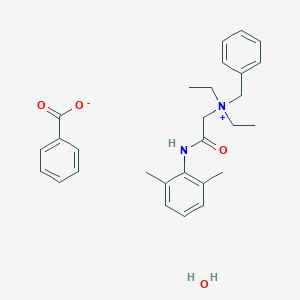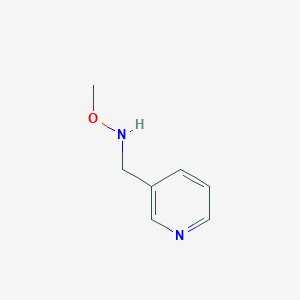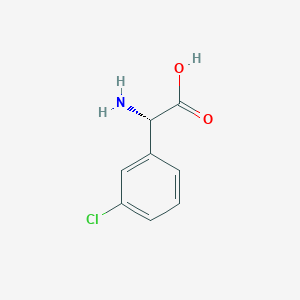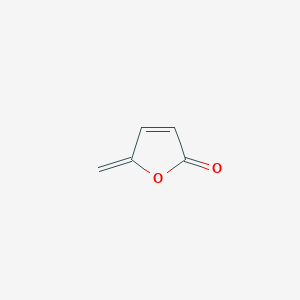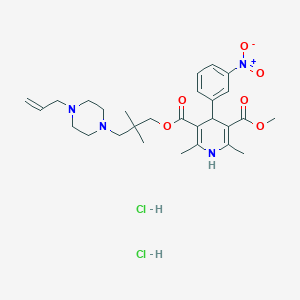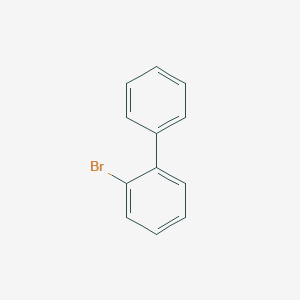
2-Bromobiphenyl
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Bromobiphenyl involves bromination of biphenyl, using different catalysts to control the reaction and minimize by-products. Sundström et al. (1976) compiled literature on bromobiphenyl syntheses, introducing new compounds and characterizing their gas chromatographic behavior. Feng-cong (2006) detailed a synthesis approach using an orientation catalyst to brominate biphenyl, achieving controlled reaction and inhibition of by-products.
Molecular Structure Analysis
The molecular structure of bromobiphenyl compounds exhibits interesting features like crystallization in specific space groups, and dimensions suggesting a strong structural framework. Thanigaimani et al. (2015) described the structure of a related compound, emphasizing the importance of crystallization and molecular dimensions in understanding the compound's physical properties.
Chemical Reactions and Properties
2-Bromobiphenyl participates in various chemical reactions, including electron attachment and dissociative electron attachment (DEA) spectroscopy studies. Asfandiarov et al. (2019) investigated the decay channels of the molecular anion of 4-bromobiphenyl, revealing insights into the electron attachment process and potential energy surfaces.
Physical Properties Analysis
The physical properties of 2-Bromobiphenyl and related compounds have been studied through spectroscopic methods and quantum chemical investigations. This includes vibrational assignments, NMR chemical shift values, and analysis of non-linear optical effects. Theoretical calculations have helped in comparing these properties with experimental data, as demonstrated by Thanigaimani et al. (2015).
Chemical Properties Analysis
2-Bromobiphenyl's chemical properties, such as its reactivity and participation in various chemical reactions, have been a subject of research. For instance, the synthesis and reactivity of bromobiphenyls in the presence of specific catalysts or conditions have been explored to understand the compound's behavior in chemical processes.
- (Sundström et al., 1976)
- (Feng-cong, 2006)
- (Thanigaimani et al., 2015)
- (Asfandiarov et al., 2019)
Aplicaciones Científicas De Investigación
Application 1: Organic Synthesis and Pharmaceuticals
- Scientific Field : Organic Chemistry and Pharmaceutical Sciences .
- Summary of Application : 2-Bromobiphenyl is used as an intermediate in organic synthesis and pharmaceuticals .
- Results or Outcomes : The outcomes also depend on the specific synthesis or pharmaceutical application. In general, the use of 2-Bromobiphenyl as an intermediate can help in the production of various organic compounds and pharmaceuticals .
Application 2: Solid-Phase Microextraction Fibers
- Scientific Field : Analytical Chemistry .
- Summary of Application : 2-Bromobiphenyl has been used as a reference compound to investigate the extraction efficiency of solid-phase microextraction fibers, based on methacrylic acid-trimethylolpropanetrimethacrylate copolymers .
- Methods of Application : In this application, 2-Bromobiphenyl is used to test the extraction efficiency of solid-phase microextraction fibers. The fibers are exposed to a solution containing 2-Bromobiphenyl, and the amount of 2-Bromobiphenyl that the fibers are able to extract from the solution is measured .
- Results or Outcomes : The results of these experiments can provide valuable information about the extraction efficiency of the fibers, which can be used to improve their design and performance .
Application 3: Synthesis of Trispirocyclic Hydrocarbon
- Scientific Field : Organic Chemistry .
- Summary of Application : 2-Bromobiphenyl has been used in the synthesis of a novel trispirocyclic hydrocarbon having three 9-fluorene moieties around the core of truxene .
- Methods of Application : In this synthesis, 2-Bromobiphenyl is reacted with other organic compounds under controlled conditions to produce the trispirocyclic hydrocarbon .
- Results or Outcomes : The synthesis results in the production of a novel trispirocyclic hydrocarbon, which could have potential applications in various fields such as materials science .
Application 4: Synthesis of 2,2’-Dibromo-9,9’-Spirobifluorene
- Scientific Field : Organic Chemistry .
- Summary of Application : 2-Bromobiphenyl is used as an intermediate in the synthesis of 2,2’-dibromo-9,9’-spirobifluorene .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis. Typically, 2-Bromobiphenyl would be used in a reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcomes also depend on the specific synthesis. In general, the use of 2-Bromobiphenyl as an intermediate can help in the production of 2,2’-dibromo-9,9’-spirobifluorene .
Application 5: Synthesis of 3-Bromo-9-(9-Phenylfluoren-9-yl)Carbazole
- Scientific Field : Organic Chemistry .
- Summary of Application : 2-Bromobiphenyl is used as an intermediate in the synthesis of 3-bromo-9-(9-phenylfluoren-9-yl)carbazole .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis. Typically, 2-Bromobiphenyl would be used in a reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcomes also depend on the specific synthesis. In general, the use of 2-Bromobiphenyl as an intermediate can help in the production of 3-bromo-9-(9-phenylfluoren-9-yl)carbazole .
Application 6: Synthesis of Phenanthrene Compounds
- Scientific Field : Organic Chemistry .
- Summary of Application : 2-Bromobiphenyl is used as an intermediate in the synthesis of phenanthrene compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis. Typically, 2-Bromobiphenyl would be used in a reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcomes also depend on the specific synthesis. In general, the use of 2-Bromobiphenyl as an intermediate can help in the production of phenanthrene compounds .
Application 7: Synthesis of 5-Phenyl-1,2,3,4,4a,8b-Hexahydro-1,4-Methanobiphenylene
- Scientific Field : Organic Chemistry .
- Summary of Application : 2-Bromobiphenyl can react with norborn-2-ene to synthesize 5-phenyl-1,2,3,4,4a,8b-hexahydro-1,4-methanobiphenylene .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis. Typically, 2-Bromobiphenyl would be used in a reaction with norborn-2-ene under controlled conditions .
- Results or Outcomes : The outcomes also depend on the specific synthesis. In general, the use of 2-Bromobiphenyl as an intermediate can help in the production of 5-phenyl-1,2,3,4,4a,8b-hexahydro-1,4-methanobiphenylene .
Safety And Hazards
2-Bromobiphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Relevant Papers One relevant paper discusses the synthesis of unsymmetrically substituted biaryls via sequential lithiation and borylation of 2,2’-dibromobiphenyl .
Propiedades
IUPAC Name |
1-bromo-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADSLDAUJLZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024638 | |
| Record name | 2-Bromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromobiphenyl is a clear liquid. Insoluble in water. (NTP, 1992) | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
565 to 568 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (NTP, 1992) | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.2175 (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2-Bromobiphenyl | |
CAS RN |
2052-07-5 | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXS4234YXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
34.7 to 35.6 °F (NTP, 1992) | |
| Record name | 2-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


